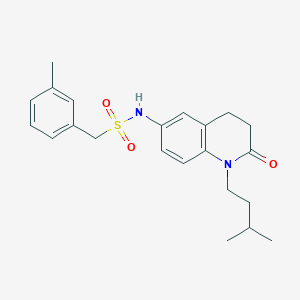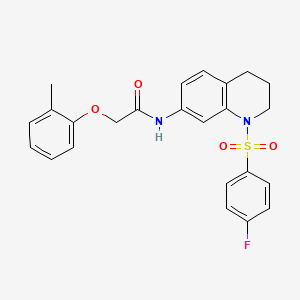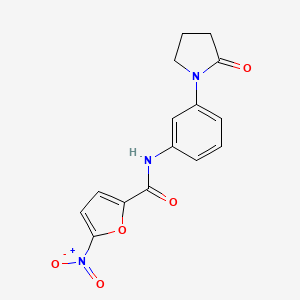![molecular formula C18H9Cl3F3N5S B2802027 2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)acrylonitrile CAS No. 321430-59-5](/img/structure/B2802027.png)
2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)acrylonitrile is a useful research compound. Its molecular formula is C18H9Cl3F3N5S and its molecular weight is 490.71. The purity is usually 95%.
BenchChem offers high-quality 2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
One study focuses on the alkylation, amino(hydroxy)methylation, and cyanoethylation of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols. It explores the reactions of 1,2,4-triazole-3-thiols with various halogenated compounds in the presence of KOH, leading to the formation of new 3-sulfanyl-1,2,4-triazoles. This research indicates a methodology for modifying triazole compounds, potentially relevant to the synthesis or functionalization of the compound (M. A. Kaldrikyan, N. S. Minasyan, R. G. Melik-Ogandzanyan, 2016).
Potential for Biological Activity
Another study discusses reactions with 3-Amino-5-trifluoromethyl-1,2,4-triazole , leading to the synthesis of poly-substituted triazolopyrimidine and triazolotriazine derivatives. These reactions showcase the compound's potential for creating structures with biological activity, hinting at possible research avenues for the original compound in pharmacology or biochemistry (H. F. Zohdi, 1997).
Analytical and Material Science Applications
Research on thermal infrared measurement as an indicator of plant ecosystem health introduces substituted N-aryl[1,2,4]triazolopyridine-2-sulfonamide compounds with excellent herbicidal activity. This suggests potential agricultural or ecological research applications for similarly structured compounds (M. Moran, 2003).
Process Development and Chemical Properties
The process development of Voriconazole , a novel broad-spectrum triazole antifungal agent, involves complex synthetic routes and stereochemistry considerations. This highlights the compound's relevance in developing pharmaceuticals and understanding its chemical properties and reactivity (M. Butters, J. Ebbs, S. Green, Julie Ann Macrae, Matthew C. Morland, Charles W. Murtiashaw, A. Pettman, 2001).
Propriétés
IUPAC Name |
(Z)-2-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-1H-1,2,4-triazol-3-yl]-3-(2,4-dichlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl3F3N5S/c19-12-2-1-9(13(20)5-12)3-10(6-25)16-27-15(28-29-16)8-30-17-14(21)4-11(7-26-17)18(22,23)24/h1-5,7H,8H2,(H,27,28,29)/b10-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVODEDUQXQASS-KMKOMSMNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C(C#N)C2=NNC(=N2)CSC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C(/C#N)\C2=NNC(=N2)CSC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl3F3N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(2,4-dichlorophenyl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

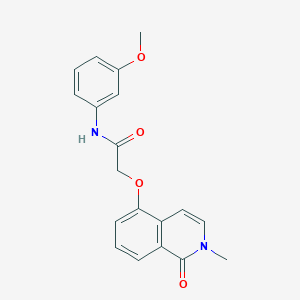
![3-(2,5-dioxoimidazolidin-1-yl)-N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]propanamide](/img/structure/B2801946.png)
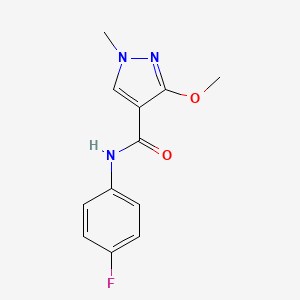

![(Z)-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-phenylethanone](/img/structure/B2801952.png)
![N-(2-methoxyphenyl)-4-{[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2801953.png)
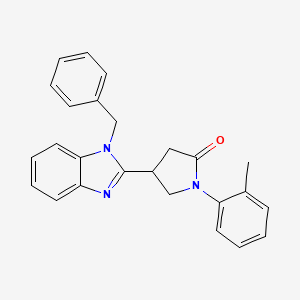
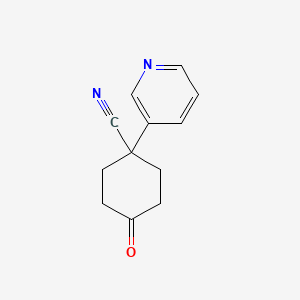
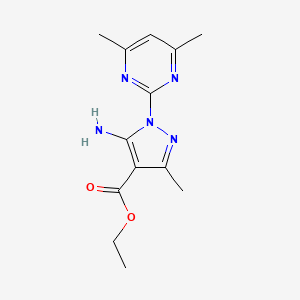
![2,2,2-Trifluoro-N-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)phenyl]ethyl]acetamide](/img/structure/B2801960.png)
